3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Inhibitors of Blood Platelet Aggregation
One application of compounds structurally related to "3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride" is as inhibitors of blood platelet aggregation. For instance, compounds synthesized from (2-piperidinyl)- and (2-pyrrolidinyl)ethanones have been evaluated for their capacity to inhibit ADP-induced aggregation of blood platelets. These investigations provide insights into structure-activity relationships and potential therapeutic applications in preventing blood clots (Grisar et al., 1976).
Spectral Characterization of Pharmaceutical Impurities
The compound and its derivatives have been subjected to spectral characterization to identify degradation impurities in pharmaceuticals. For example, research on Paroxetine Hydrochloride Hemihydrate, a structurally related compound, has identified unknown impurities using high-performance liquid chromatography, contributing to the understanding of drug stability and safety (Munigela et al., 2008).
Structural Studies and Hydrogen Bonding
Structural analysis of related compounds has been conducted to understand their molecular conformation, hydrogen bonding, and crystal packing. This includes studies on compounds like "8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one" which highlight the importance of molecular structure in the determination of physical and chemical properties (Ullah & Stoeckli-Evans, 2014).
Antibacterial Activity
Research into the antibacterial activity of compounds containing the piperidine moiety has shown promising results. For instance, the microwave-assisted synthesis of certain piperidine derivatives has led to the discovery of compounds with significant antibacterial properties, indicating potential applications in the development of new antimicrobial agents (C. Merugu, Ramesh, & Sreenivasulu, 2010).
Impurity Identification and Quantification
Studies have also focused on the identification and quantification of impurities in pharmaceutical compounds, such as Cloperastine Hydrochloride. By isolating and characterizing these impurities, researchers can ensure the safety and efficacy of pharmaceutical products (Liu et al., 2020).
Properties
IUPAC Name |
3-(2-chloro-4-phenylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-16-11-14(13-5-2-1-3-6-13)8-9-17(16)20-15-7-4-10-19-12-15;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVUJAMNJCBQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-26-7 | |
Record name | Piperidine, 3-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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